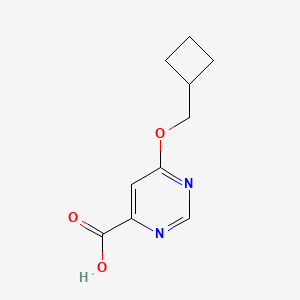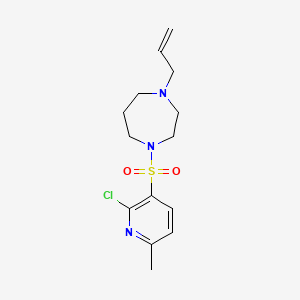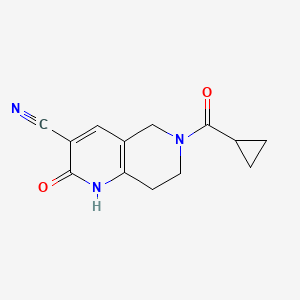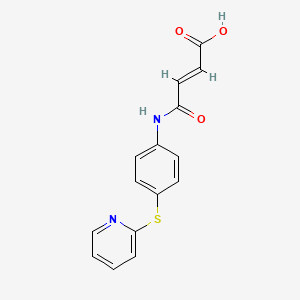
1-Phenethyl-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenethyl-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea, also known as TQPU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. TQPU belongs to the class of urea derivatives and has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-Phenethyl-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a chemical compound that may have various applications in scientific research, particularly in the synthesis of heterocyclic compounds and as part of studies on its chemical properties and reactivity. For example, Elkholy and Morsy (2006) discussed the synthesis of tetrahydropyrimido [4,5-b]-quinoline derivatives, highlighting methods that could potentially be relevant for the synthesis or manipulation of compounds like this compound. Their work focused on the reactivity of certain precursors towards various reagents and reported on the antimicrobial activity of some derivatives, although this study does not directly mention the specific compound , it provides a context for the types of chemical reactions and applications that might be relevant for similar urea derivatives (Elkholy & Morsy, 2006).
Enzyme Inhibitory Activities and Antioxidant Properties
Aksu et al. (2016) synthesized a series of ureas derived from phenethylamines and evaluated them for their inhibitory activities against human carbonic anhydrase I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), as well as for their antioxidant properties. While the study does not directly involve this compound, it demonstrates the potential biological activities of structurally related urea derivatives, suggesting possible research applications in exploring these compounds for therapeutic uses (Aksu et al., 2016).
Synthesis of Heterocyclic Compounds
Research into the synthesis of heterocyclic compounds, as demonstrated by Kametani et al. (1970), often involves complex reactions and can lead to the discovery of new molecules with potential applications in medicinal chemistry and other fields. Although the study by Kametani and colleagues does not specifically address this compound, it exemplifies the kind of synthetic chemistry work that could be relevant for creating or studying compounds with similar structures (Kametani et al., 1970).
Propriétés
IUPAC Name |
1-(2-phenylethyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c27-22(21-9-5-15-29-21)26-14-4-8-18-16-19(10-11-20(18)26)25-23(28)24-13-12-17-6-2-1-3-7-17/h1-3,5-7,9-11,15-16H,4,8,12-14H2,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCGXWCDAJEPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NCCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2745829.png)


![6-(2-Chlorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2745834.png)
![7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2745835.png)
![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-1-(3-methoxyphenyl)ethanone](/img/structure/B2745836.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2745838.png)
![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-cyclopropylethan-1-one](/img/structure/B2745841.png)



![5-methyl-12-oxo-N-(4-phenoxyphenyl)-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2745847.png)
